REACTION_CXSMILES
|
[CH2:1]([C:4]1[NH:5][C:6]([C:10]([CH3:12])=O)=[C:7]([CH3:9])[N:8]=1)[CH2:2][CH3:3].[C:13](OCC)(=[O:16])[NH:14][NH2:15]>C(O)(=O)C.C(O)CCC>[CH3:12][C:10]1[C:6]2[N:5]([C:4]([CH2:1][CH2:2][CH3:3])=[N:8][C:7]=2[CH3:9])[C:13](=[O:16])[NH:14][N:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)C=1NC(=C(N1)C)C(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(NN)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
with stirring in an oil bath for 30 minutes after the start of gas evolution
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 59.7 g
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated in vacuo to an oily residue, 250 ml
|
Type
|
ADDITION
|
Details
|
of diphenyl ether are added
|
Type
|
TEMPERATURE
|
Details
|
the resulting solution is heated
|
Type
|
TEMPERATURE
|
Details
|
The temperature is maintained as closely as possible to the point at which gas evolution
|
Type
|
CUSTOM
|
Details
|
(150°-250° C.)
|
Type
|
CUSTOM
|
Details
|
The reaction is removed from the oil bath
|
Type
|
ADDITION
|
Details
|
diluted with 1-2 volumes hexane
|
Type
|
CUSTOM
|
Details
|
The product is collected
|
Type
|
WASH
|
Details
|
washed with petroleum ether
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 200 ml
|
Type
|
FILTRATION
|
Details
|
This solution is filtered through 250 ml
|
Type
|
WASH
|
Details
|
wash
|
Type
|
CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is recrystallized from 250 ml
|
Type
|
CUSTOM
|
Details
|
of ethyl acetate, giving 48.2 g
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |